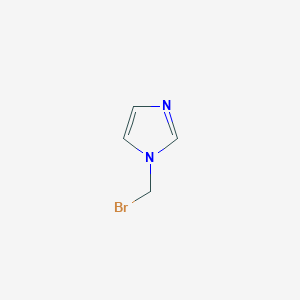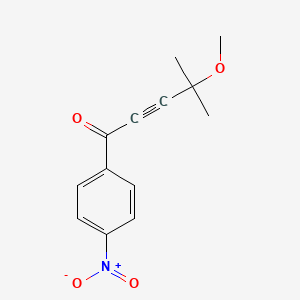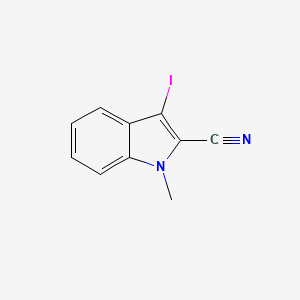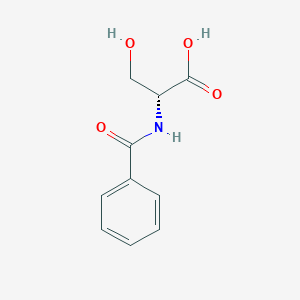
Methyl 3-(cyanomethyl)-4-iodo-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(cyanomethyl)-4-iodo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a cyanomethyl group, an iodine atom, and a methyl ester group attached to the indole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyanomethyl)-4-iodo-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or an iodine-containing reagent.
Cyanomethylation: The cyanomethyl group can be introduced through a reaction with a cyanomethylating agent such as cyanomethyl bromide.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 3-(cyanomethyl)-4-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Methyl 3-(cyanomethyl)-4-iodo-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of indole-based biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-(cyanomethyl)-4-iodo-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity. The cyanomethyl and iodine groups can influence the compound’s binding affinity and specificity towards its molecular targets.
類似化合物との比較
Similar Compounds
Methyl 3-(cyanomethyl)-1H-indole-1-carboxylate: Lacks the iodine atom, which can affect its reactivity and applications.
4-Iodo-1H-indole-1-carboxylate: Lacks the cyanomethyl group, which can influence its biological activity.
Methyl 3-(methyl)-4-iodo-1H-indole-1-carboxylate: Has a methyl group instead of a cyanomethyl group, affecting its chemical properties.
Uniqueness
Methyl 3-(cyanomethyl)-4-iodo-1H-indole-1-carboxylate is unique due to the combination of the cyanomethyl and iodine groups, which provide distinct reactivity and potential applications in various fields. The presence of these functional groups allows for diverse chemical modifications and interactions with biological targets.
特性
CAS番号 |
89245-38-5 |
|---|---|
分子式 |
C12H9IN2O2 |
分子量 |
340.12 g/mol |
IUPAC名 |
methyl 3-(cyanomethyl)-4-iodoindole-1-carboxylate |
InChI |
InChI=1S/C12H9IN2O2/c1-17-12(16)15-7-8(5-6-14)11-9(13)3-2-4-10(11)15/h2-4,7H,5H2,1H3 |
InChIキー |
RCEOZHBLULRIST-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C=C(C2=C1C=CC=C2I)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


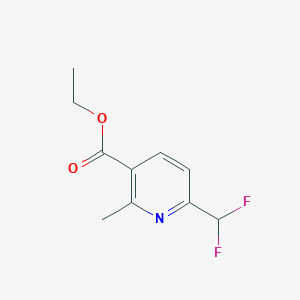
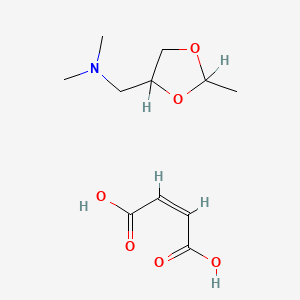
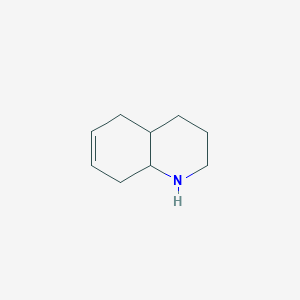
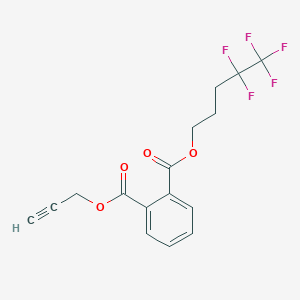
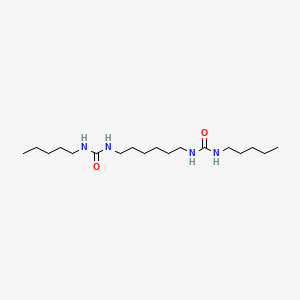
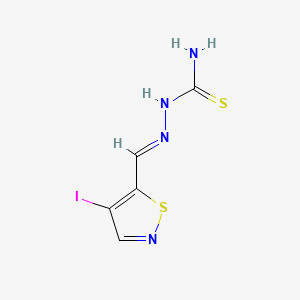
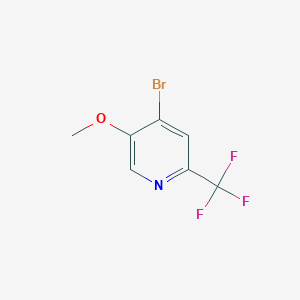
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
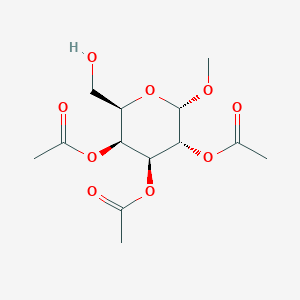
silane](/img/structure/B14142436.png)
